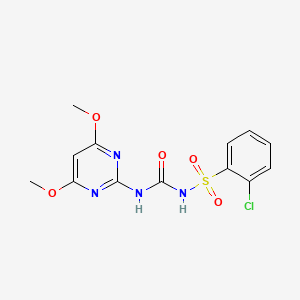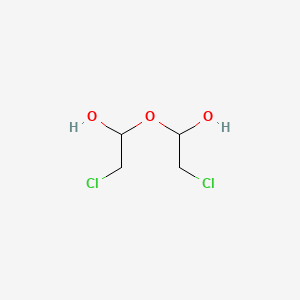
1,1'-Oxybis(2-chloroethanol)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-Oxybis(2-chloroethanol) is an organic compound with the molecular formula C4H8Cl2O3. It is a colorless liquid that is used in various industrial applications. The compound is known for its reactivity and is often utilized as an intermediate in the synthesis of other chemicals.
准备方法
Synthetic Routes and Reaction Conditions
1,1’-Oxybis(2-chloroethanol) can be synthesized through the reaction of ethylene oxide with hydrochloric acid. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained. The general reaction is as follows: [ \text{C2H4O} + \text{HCl} \rightarrow \text{C2H5ClO} ]
Industrial Production Methods
In industrial settings, the production of 1,1’-Oxybis(2-chloroethanol) often involves the use of large-scale reactors where ethylene oxide and hydrochloric acid are combined. The reaction mixture is then purified through distillation to separate the desired product from any by-products.
化学反应分析
Types of Reactions
1,1’-Oxybis(2-chloroethanol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used to replace the chlorine atoms.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Compounds with new functional groups replacing the chlorine atoms.
科学研究应用
1,1’-Oxybis(2-chloroethanol) has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of biochemical pathways and enzyme reactions.
Medicine: Investigated for its potential use in drug development and as a reagent in pharmaceutical synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of 1,1’-Oxybis(2-chloroethanol) involves its reactivity with various nucleophiles and electrophiles. The compound can form covalent bonds with other molecules, leading to the formation of new chemical structures. The molecular targets and pathways involved depend on the specific reactions and conditions under which the compound is used.
相似化合物的比较
Similar Compounds
2-Chloroethanol: A related compound with similar reactivity but different physical properties.
Ethylene oxide: Another related compound used in similar industrial applications.
Uniqueness
1,1’-Oxybis(2-chloroethanol) is unique due to its specific molecular structure, which allows it to participate in a wide range of chemical reactions. Its dual chlorine atoms make it particularly useful in substitution reactions, setting it apart from other similar compounds.
属性
CAS 编号 |
7737-02-2 |
|---|---|
分子式 |
C4H8Cl2O3 |
分子量 |
175.01 g/mol |
IUPAC 名称 |
2-chloro-1-(2-chloro-1-hydroxyethoxy)ethanol |
InChI |
InChI=1S/C4H8Cl2O3/c5-1-3(7)9-4(8)2-6/h3-4,7-8H,1-2H2 |
InChI 键 |
ZSHRTYLLCDMOML-UHFFFAOYSA-N |
规范 SMILES |
C(C(O)OC(CCl)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


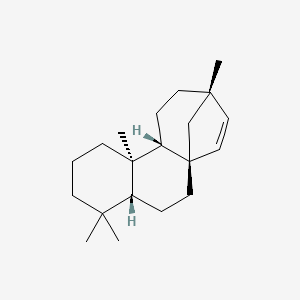
![1-Benzyl-2-[(2,4-dichlorobenzyl)sulfanyl]-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B14174237.png)
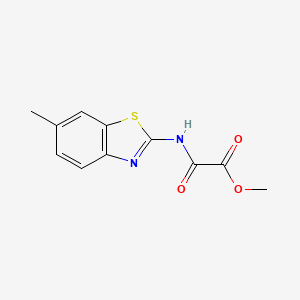
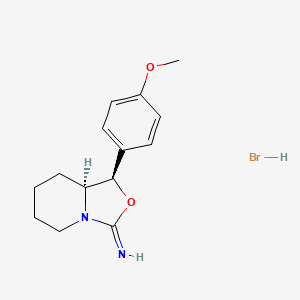
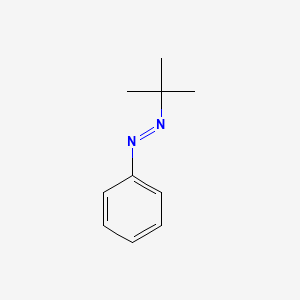
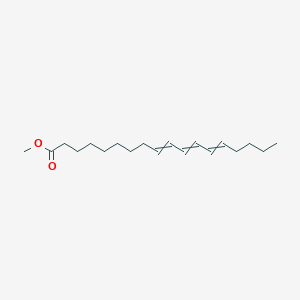
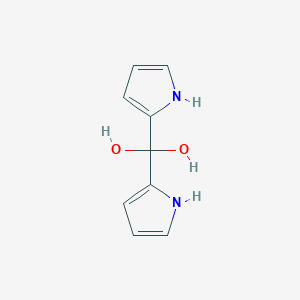
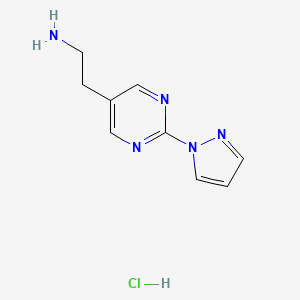
![3,4-Dichloro-N-[5-chloro-2-(chloromethyl)phenyl]benzenesulfonamide](/img/structure/B14174306.png)
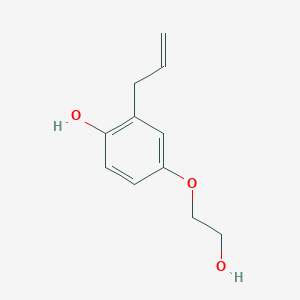

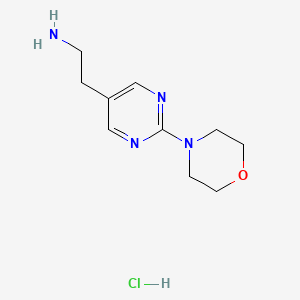
![3,5-Dimethyl-4-[3-(4-methylpiperazin-1-yl)propoxy]benzaldehyde](/img/structure/B14174343.png)
